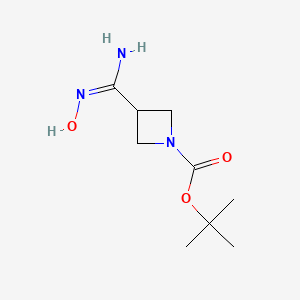

tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC13559924

Molecular Formula: C9H17N3O3

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3O3 |

|---|---|

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)12-4-6(5-12)7(10)11-14/h6,14H,4-5H2,1-3H3,(H2,10,11) |

| Standard InChI Key | LKMSPPMVVCKIPS-UHFFFAOYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(C1)/C(=N\O)/N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)C(=NO)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C(=NO)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

tert-Butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate is identified by the systematic name 1,1-dimethylethyl 3-[(hydroxyamino)iminomethyl]azetidine-1-carboxylate and the CAS registry number 1309207-05-3 . Its molecular formula (C₉H₁₇N₃O₃) corresponds to an average mass of 215.253 g/mol and a monoisotopic mass of 215.126991 Da . The structure features:

-

A four-membered azetidine ring with a nitrogen atom at position 1.

-

A tert-butoxycarbonyl (Boc) group at the azetidine nitrogen, providing steric protection during synthetic processes.

-

A hydroxycarbamimidoyl (-C(=NH)NHOH) substituent at position 3, enabling hydrogen bonding and metal coordination in biological systems .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₇N₃O₃ |

| Average mass | 215.253 g/mol |

| Monoisotopic mass | 215.126991 Da |

| ChemSpider ID | 27660681 |

| Boiling point | Not reported |

| LogP (partition coefficient) | Estimated 0.89 (ACD/Labs) |

Synthetic Pathways and Optimization

Core Synthesis Strategy

The compound is synthesized via a three-step protocol starting from tert-butyl 3-hydroxyazetidine-1-carboxylate, as detailed in recent radiopharmaceutical research :

-

Alkylation: Reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with potassium tert-butoxide and a benzyl bromide derivative in tetrahydrofuran (THF) at room temperature.

-

Deprotection: Treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.

-

Coupling: Reacting the deprotected azetidine with a pyridooxazinone carboxylate using diisopropylethylamine (DIPEA) in acetonitrile at 90°C .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | KOtBu, THF, rt, 14 h | 85% |

| Deprotection | TFA/DCM, rt, 3 h | 95% |

| Coupling | DIPEA, CH₃CN, 90°C, 4 h | 65% |

Analytical Validation

Critical quality control measures include:

-

NMR Spectroscopy: Key signals include δ 4.49 ppm (s, 2H, CH₂O), δ 1.44 ppm (s, 9H, tert-butyl), and δ 7.45 ppm (t, J = 8.3 Hz, aromatic H) .

-

LC-MS: A prominent [M-56 + H]⁺ ion at m/z 310.1 confirms the loss of the tert-butyl group during fragmentation .

Stability and Decomposition Mechanisms

Acid-Mediated Ring Opening

Azetidines are prone to ring-opening under acidic conditions due to their inherent ring strain (≈26 kcal/mol) . For tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate, protonation of the azetidine nitrogen (pKa ≈ 4.5–5.0) triggers nucleophilic attack by the adjacent hydroxycarbamimidoyl group, leading to irreversible decomposition .

Table 3: Stability Data for Analogous Azetidines

| Substituent | pH 1.8 Half-Life (T₁/₂) | pKa (Azetidine N) |

|---|---|---|

| 4-Cyanophenyl | <10 min | 4.3 |

| 4-Methoxyphenyl | 45 min | 4.8 |

| 2-Pyridyl | >24 h | 5.2 |

Stabilization Strategies

-

N-Substituent Optimization: Pyridyl substituents (e.g., 2-pyridyl) increase electron density at the azetidine nitrogen, raising pKa and enhancing stability .

-

Ring Expansion: Replacing azetidine with pyrrolidine eliminates ring strain but reduces ligand efficiency in drug candidates .

Applications in Medicinal Chemistry

MAGL Inhibitor Development

This compound serves as a key intermediate in reversible MAGL inhibitors targeting neuroinflammatory pathways . MAGL inhibition elevates endogenous 2-arachidonoylglycerol (2-AG) levels, modulating cannabinoid receptor signaling and reducing neuroinflammation .

Future Directions and Challenges

Improving Metabolic Stability

While the tert-butyl group enhances synthetic handling, its metabolic liability (e.g., CYP450-mediated oxidation) necessitates exploration of alternative protecting groups, such as cyclopropoxycarbonyl derivatives.

Expanding Therapeutic Targets

Ongoing research explores this scaffold’s utility in:

-

Anticancer Agents: Targeting fatty acid amide hydrolase (FAAH).

-

Antivirals: Inhibiting viral protease enzymes through metal coordination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume